molecular formula C33H27ClN4O3S B2703813 3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394230-13-8

3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2703813
CAS RN: 394230-13-8
M. Wt: 595.11
InChI Key: WDKPULOYVHDVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C33H27ClN4O3S and its molecular weight is 595.11. The purity is usually 95%.
BenchChem offers high-quality 3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Ansari and Khan (2017) discusses the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, which were prepared as antimicrobial agents. These compounds showed potent antimicrobial activity, suggesting the potential of similar compounds for antimicrobial applications M. I. Ansari, S. Khan, 2017.

Molecular Spectroscopic Assembly and Antimicrobial Potential

Sivakumar et al. (2020) optimized a novel pyrazole derivative using density functional theory (DFT) for antimicrobial activity against several bacterial and fungal strains. Their study provides insights into the structural and electronic properties crucial for antimicrobial efficacy C. Sivakumar, V. Balachandran, et al., 2020.

Antioxidants of Lubricating Grease

Research by Hussein, Ismail, and El-Adly (2016) on the synthesis and characterization of quinolinone derivatives revealed their efficiency as antioxidants in lubricating greases, highlighting the potential of such compounds in industrial applications Modather F. Hussein, M. Ismail, R. El-Adly, 2016.

DNA Binding Interaction and Antimicrobial Agent

Lamani, Reddy, and Naik (2010) synthesized and characterized novel heterocyclic fused-pyrazolequinolines, evaluating their DNA binding interactions and antimicrobial activities. This study suggests the therapeutic potential of such compounds D. S. Lamani, K. Reddy, H. Naik, 2010.

Computational Study and Biological Evaluation

Pattanashetty, Hosamani, and Barretto (2018) conducted a microwave-assisted synthesis of quinoline-based pyrazolines, demonstrating moderate to good anti-tubercular activity against M. tuberculosis. Their study provides a basis for further exploration of these compounds in tuberculosis treatment S. H. Pattanashetty, K. M. Hosamani, D. Barretto, 2018.

properties

IUPAC Name

5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27ClN4O3S/c1-40-28-16-13-21(17-29(28)41-2)27-19-26(37-38(27)33(42)35-23-11-7-4-8-12-23)31-30(20-9-5-3-6-10-20)24-18-22(34)14-15-25(24)36-32(31)39/h3-18,27H,19H2,1-2H3,(H,35,42)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKPULOYVHDVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.